molecular formula C54H92NO8P B12848534 [(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate

[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate

Cat. No.: B12848534
M. Wt: 914.3 g/mol
InChI Key: IDBJTPGHAMAEMV-UHFFFAOYSA-N
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Description

This compound is a synthetic phospholipid characterized by a glycerol backbone esterified with two tricosa-10,12-diynoyl chains at the sn-1 and sn-2 positions and a phosphorylcholine head group at the sn-3 position. The tricosa-10,12-diynoyl chains consist of 23-carbon acyl groups with conjugated diyne (C≡C-C≡C) moieties at positions 10 and 12. The trimethylazaniumyl (choline) group confers amphiphilicity, enabling integration into lipid bilayers.

Properties

Molecular Formula

C54H92NO8P

Molecular Weight

914.3 g/mol

IUPAC Name

2,3-di(tricosa-10,12-diynoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3

InChI Key

IDBJTPGHAMAEMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthesis of Diynoic Acid Precursors

The preparation begins with the synthesis of the diynoic acid, specifically tricosa-10,12-diynoic acid. This involves:

  • Asymmetric Chodkiewicz Coupling : A key step to form the conjugated diyne system in the fatty acid chain. This coupling reaction selectively forms the 10,12-diynoyl moiety on a long-chain fatty acid backbone.
  • Purification : The diynoic acid is purified by chromatographic techniques to ensure high purity for subsequent coupling.

Coupling to Glycerophosphocholine Backbone

  • Activation of Diynoic Acid : The carboxyl groups of the diynoic acids are activated using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Esterification : The activated diynoic acids are esterified to the sn-1 and sn-2 hydroxyl groups of glycerophosphocholine, yielding the diacetylenic phosphatidylcholine.
  • Stereochemistry Control : The synthesis maintains the (2R) stereochemistry at the glycerol backbone, critical for biological activity and membrane formation.

Purification and Characterization

  • Chromatography : The crude product is purified by high-performance liquid chromatography (HPLC) or silica gel chromatography.
  • Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) spectroscopy confirm the structure and purity, particularly verifying the diacetylene groups and the phosphocholine headgroup.
  • Mass Spectrometry : Confirms molecular weight and molecular formula.

Formation of Liposomes and Polymerization

  • The synthesized compound can be dispersed in aqueous media to form liposomes.
  • Upon exposure to ultraviolet (UV) light, the diacetylene groups polymerize, stabilizing the liposome structure.
  • This polymerization is exploited in drug delivery systems for controlled release.

Research Findings on Preparation

  • Studies have demonstrated that the diacetylene groups create distinct microdomains within the lipid bilayer, influencing membrane fluidity and stability.
  • The polymerization process enhances the mechanical strength of liposomes, making them suitable for sustained drug delivery.
  • The synthetic route allows for modification of the fatty acid chain length and degree of unsaturation, enabling tuning of physical properties.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1. Diynoic Acid Synthesis Formation of tricosa-10,12-diynoic acid via asymmetric coupling Chodkiewicz coupling, purification Pure diynoic acid precursor
2. Activation Activation of carboxyl groups with DCC and DMAP DCC, DMAP, inert solvent (e.g., DCM) Activated diynoic acid esters
3. Esterification Coupling of activated acids to glycerophosphocholine Glycerophosphocholine, controlled temp. Formation of diacetylenic phosphatidylcholine
4. Purification Chromatographic separation of product HPLC or silica gel chromatography Pure target compound
5. Characterization Structural confirmation by NMR, ESR, MS NMR, ESR, MS Verified compound structure and purity
6. Liposome Formation Dispersion in aqueous media and UV-induced polymerization UV irradiation Polymerized liposomes for applications

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Drug Delivery Systems

Nanocarriers for Targeted Therapy
This compound can be utilized as a component in nanocarriers designed for targeted drug delivery. The long hydrophobic tails enhance the encapsulation efficiency of hydrophobic drugs, while the phosphocholine head group facilitates interaction with biological membranes. Research indicates that such formulations can improve the bioavailability and therapeutic efficacy of anticancer agents .

Lipid-Based Drug Formulations
The compound's amphiphilic nature allows it to form lipid bilayers or liposomes, which are critical in developing lipid-based drug formulations. These formulations can enhance the solubility of poorly soluble drugs and provide controlled release profiles . For instance, studies have demonstrated that liposomes composed of this phospholipid can effectively deliver chemotherapeutic agents to tumor sites while minimizing systemic toxicity .

Biomaterials

Tissue Engineering Scaffolds
In tissue engineering, the compound has been explored as a component of scaffolds that mimic natural extracellular matrices. Its biocompatibility and ability to support cell adhesion make it suitable for developing scaffolds that promote tissue regeneration. Case studies have shown that scaffolds incorporating this phospholipid can enhance cell proliferation and differentiation in vitro .

Antigen-Presenting Cell Mimetic Scaffolds
The compound has also been applied in creating antigen-presenting cell-mimetic scaffolds. These scaffolds are designed to manipulate T-cell responses for immunotherapy applications. The unique chemical structure allows for the incorporation of antigens and co-stimulatory signals, facilitating effective immune responses against tumors .

Nanotechnology

Nanoparticle Formation
The compound's ability to self-assemble into nanoparticles presents opportunities in nanotechnology applications. These nanoparticles can be engineered for various functions, including imaging and diagnostics. For example, studies indicate that nanoparticles formed from this phospholipid can serve as contrast agents in magnetic resonance imaging (MRI), improving imaging quality due to their unique magnetic properties .

Comparative Analysis of Applications

Application AreaKey BenefitsCase Studies Reference
Drug Delivery SystemsImproved bioavailability; targeted therapy ,
BiomaterialsEnhanced biocompatibility; supports tissue growth ,
NanotechnologySelf-assembly into nanoparticles; imaging

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions, potentially leading to its pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Structural Differences

The primary analogs for comparison are phosphatidylcholines (PCs) with varying acyl chains. A notable example is 1,2-Distearoyl-sn-glycero-3-phosphorylcholine (DSPC) , which shares the same choline head group but differs in acyl chain composition:

Property Target Compound DSPC
Acyl Chain Length 23 carbons (tricosa-) 18 carbons (stearic acid)
Unsaturation Conjugated diynes at C10 and C12 Fully saturated
Molecular Weight (g/mol) ~970 (estimated) 734.04
Phase Transition Temperature Predicted higher than DSPC due to diyne rigidity but lower than saturated analogs ~55°C (solid-gel to liquid-crystalline transition)
Cross-linking Capability Yes (via diyne polymerization) No

Physicochemical and Functional Implications

  • However, the diyne groups introduce rigidity, which may elevate phase transition temperatures relative to unsaturated PCs (e.g., DOPC) but lower them compared to fully saturated analogs like DSPC .
  • Cross-linking : The diyne moieties enable UV-induced polymerization, a unique feature absent in DSPC. This property is exploitable in creating stable, patterned lipid membranes for biosensors or controlled-release systems.
  • Computational Predictions : Molecular dynamics simulations using the General Amber Force Field (GAFF) suggest that the diyne groups introduce torsional constraints, reducing conformational flexibility compared to DSPC. This could impact packing density and intermolecular interactions in bilayer systems.

Biological Activity

The compound [(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate , also known by its CAS number 76078-28-9, is a phospholipid derivative notable for its unique structural features and potential biological activities. This article explores its biological properties, applications, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C54H93NO8P
  • Functional Groups : It contains a phosphocholine head group and a long-chain fatty acid moiety with diynoyloxy groups, which are essential for its interaction with biological membranes .

1. Membrane Interaction and Cell Penetration

The phosphocholine head group facilitates interactions with cell membranes, enhancing the compound's ability to penetrate lipid bilayers. This property is crucial for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

2. Antimicrobial Properties

Recent studies have indicated that derivatives of diynoyloxy fatty acids exhibit antimicrobial activity. The incorporation of such moieties into phospholipids may enhance their effectiveness against various bacterial strains .

3. Colorimetric Sensing Applications

The compound's unique properties allow it to be utilized in colorimetric sensors. For instance, polydiacetylene vesicles made from similar compounds have shown promise in detecting microbial peptides, which is vital for food safety and pharmaceutical applications .

Case Studies

StudyFindings
Saymung et al. (2024)Demonstrated the acid-responsive color transition of assemblies containing diynoyloxy fatty acids, indicating potential applications in smart sensors.
Yadav and Tiwari (2021)Highlighted the utility of polydiacetylene vesicles in colorimetric sensing for microbial detection.

Mechanistic Insights

Research has shown that the incorporation of long-chain diynoyloxy groups can alter membrane fluidity and permeability, leading to enhanced cellular uptake of therapeutic agents when used as drug carriers .

Applications in Drug Delivery

The unique structural attributes of this compound make it a candidate for:

  • Nanoparticle Formulations : Its amphiphilic nature allows it to form lipid nanoparticles suitable for encapsulating drugs.
  • Gene Delivery Systems : The ability to form stable complexes with nucleic acids enhances its application in gene therapy .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural characterization of this phospholipid?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the (2R)-configuration of the glycerol backbone .
  • NMR spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify unsaturated diynoyl chains (tricosa-10,12-diynoyloxy) and the trimethylazaniumyl group .
  • Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and acyl chain composition .

Q. How should solubility challenges be addressed during in vitro handling of this compound?

  • Methodology :

  • Solvent selection : Use DMSO for initial dissolution due to its amphiphilic nature. If precipitation occurs, test ethanol or DMF with minimal solvent volume to avoid sample loss .
  • Stock solutions : Prepare concentrated stocks (e.g., 10 mM in DMSO) and dilute into aqueous buffers containing surfactants (e.g., Tween 80) to maintain solubility .

Q. What are the optimal storage conditions to preserve stability?

  • Methodology :

  • Short-term : Store at 4°C under inert gas (argon/nitrogen) to prevent oxidation of unsaturated chains.
  • Long-term : Lyophilize and store at -80°C in sealed vials. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the stereochemistry (2R-configuration) influence membrane dynamics in model bilayers?

  • Methodology :

  • Comparative studies : Synthesize both (2R)- and (2S)-isomers and compare bilayer properties using differential scanning calorimetry (DSC) to assess phase transitions .
  • Molecular dynamics (MD) simulations : Model the impact of stereochemistry on lipid packing and lateral diffusion rates .

Q. What experimental designs resolve contradictions in reported phase transition temperatures for lipid bilayers containing this compound?

  • Methodology :

  • Standardize protocols : Ensure consistent lipid ratios (e.g., inclusion of cholesterol or DPPC) and hydration levels during DSC experiments .
  • Control acyl chain oxidation : Use antioxidants (e.g., BHT) during sample preparation to minimize degradation artifacts .

Q. How can this phospholipid be optimized for mRNA vaccine delivery systems?

  • Methodology :

  • Liposome formulation : Incorporate with ionizable lipids (e.g., DLin-MC3-DMA) at varying ratios (e.g., 40:60 molar%) and assess encapsulation efficiency using fluorescence assays .
  • In vivo stability testing : Monitor serum stability via dynamic light scattering (DLS) and correlate with transfection efficiency in murine models .

Q. What strategies mitigate photopolymerization issues during UV-based characterization of diynoyl chains?

  • Methodology :

  • Controlled UV exposure : Limit irradiation time (<30 sec) and use low-intensity UV lamps (254 nm) during FTIR or Raman spectroscopy .
  • Alternative characterization : Replace UV methods with 1H^{1}\text{H}-NMR in deuterated solvents to track diynoyl chain integrity .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles in aqueous buffers?

  • Resolution :

  • Buffer composition : Discrepancies may arise from ionic strength (e.g., phosphate vs. Tris buffers) or pH variations. Standardize buffer conditions (e.g., 10 mM PBS, pH 7.4) .
  • Aggregation monitoring : Use cryo-TEM to detect micelle or vesicle formation, which impacts apparent solubility .

Methodological Tables

Parameter Recommended Conditions Evidence Source
Solubility (in vitro)DMSO > Ethanol > DMF (with 0.1% Tween 80)
Phase Transition (°C)45–50°C (pure lipid); shifts with cholesterol
Storage Stability-80°C (lyophilized, 6 months)

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